molecular formula C10H7F3N2O2 B7972714 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid

1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B7972714
M. Wt: 244.17 g/mol
InChI Key: RHGIDPNIUOPKKV-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of the trifluoroethyl group imparts distinct characteristics, making it valuable in medicinal chemistry, materials science, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid typically involves the reaction of 1H-benzo[d]imidazole-4-carboxylic acid with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid is largely dependent on its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid
  • 1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-1H-benzimidazole-4-carboxylic acid

Comparison: Compared to similar compounds, 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)4-15-5-14-8-6(9(16)17)2-1-3-7(8)15/h1-3,5H,4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGIDPNIUOPKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N(C=N2)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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